molecular formula C11H15NO2 B1330508 Ethyl [(3-methylphenyl)amino]acetate CAS No. 21911-66-0

Ethyl [(3-methylphenyl)amino]acetate

Cat. No.: B1330508
CAS No.: 21911-66-0
M. Wt: 193.24 g/mol
InChI Key: JZCIUMVCWIEEQX-UHFFFAOYSA-N
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Description

Ethyl [(3-methylphenyl)amino]acetate, also known as EMA, is an organic compound composed of an ethyl group, an amino group, and an acetate group. It is a colorless liquid with a faint, sweet odor. EMA is used in a variety of applications in the chemical and pharmaceutical industries, including as a reagent in organic synthesis and as a pharmaceutical intermediate. It is also used in the production of dyes, perfumes, and other compounds.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

  • A study by Chakraborty and Joy (2019) explored the bioactive potentials of compounds isolated from mollusks, including analogs related to Ethyl [(3-methylphenyl)amino]acetate. These compounds demonstrated significant antioxidant and anti-inflammatory activities in vitro.

Antimicrobial Activity

  • Research conducted by Fandaklı et al. (2012) on 1,2,4-triazol-3-one derivatives, including those similar to this compound, indicated good antimicrobial activity against various microorganisms compared to ampicillin.

Chemical Synthesis and Functionalization

  • Gentles et al. (1991) investigated the synthesis of bridged 3-benzazepine derivatives, starting from compounds like this compound, as conformationally restricted dopamine analogues.
  • Zhou, Zhou, and Jing (2017) studied the mechanisms of Csp(3)-H functionalization of this compound, providing insights into chemical interactions and reactions.

Crystal Structure Analysis

  • A crystal structure study of a related compound, Ethyl [(2-amino-4-phenyl-5-thiazolyl)acetate], was conducted by DyaveGowda et al. (2002), revealing significant intramolecular and intermolecular hydrogen bonding.

CO2 Capture

  • Chen et al. (2018) researched chemical solvents, including this compound derivatives, for the effective capture of CO2, enhancing kinetics and capacities of CO2 absorption.

Diuretic Activity

  • Research by Lee et al. (1984) on ethyl esters, similar to this compound, revealed potent diuretic activities.

Green Chemistry in Pharmaceutical Research

  • Costa et al. (2012) developed a green, aqueous Suzuki coupling experiment for the undergraduate organic chemistry laboratory, utilizing this compound as a precursor to felbinac, an anti-arthritic drug. This study highlights the role of green chemistry principles in education and pharmaceutical research.

Safety and Hazards

While specific safety and hazard information for Ethyl [(3-methylphenyl)amino]acetate was not found, esters are generally considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids and can cause serious eye irritation and specific target organ toxicity (single exposure), with the central nervous system being a target organ .

Properties

IUPAC Name

ethyl 2-(3-methylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCIUMVCWIEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307201
Record name ethyl [(3-methylphenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-66-0
Record name 21911-66-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl [(3-methylphenyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of m-toluidine (10 g), ethyl bromoacetate (10.3 ml), sodium acetate (7.6 g) and water (5 ml in ethanol (50 ml) was stirred at room temperature overnight. The product was filtered off as the hydrobromide salt. Yield 11.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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